Epacadostat

Descripción

Propiedades

IUPAC Name |

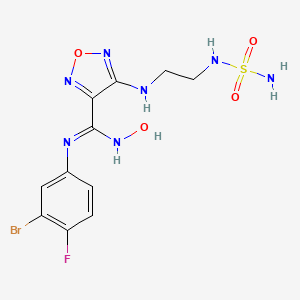

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKMWOJEPMPVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318248 | |

| Record name | Epacadostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204669-58-8, 1204669-37-3 | |

| Record name | Epacadostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epacadostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epacadostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epacadostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1204669-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPACADOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Preclinical Development of Epacadostat: A Technical Overview

Introduction

Epacadostat (INCB024360) is a first-in-class, potent, and highly selective oral inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). The discovery and development of this compound by Incyte Corporation marked a significant effort to target the IDO1 pathway, a key mechanism of tumor immune evasion. This technical guide details the timeline and core preclinical data that underpinned the advancement of this compound from a promising chemical scaffold to a clinical candidate.

Discovery and Optimization Timeline

The journey to identify this compound began in 2004 when Incyte Corporation initiated a project to discover small-molecule inhibitors of the IDO1 enzyme. The program focused on a hydroxylamidine chemotype series, which ultimately led to the identification of this compound as the lead clinical agent. A data-centric medicinal chemistry approach was employed to optimize potency, selectivity, and pharmacokinetic properties.[1] The molecular structure of this compound is notable for containing several functional groups that are not commonly found in drug substances, including a hydroxyamidine, furazan, bromide, and sulfamide.[1][2]

A significant challenge in the optimization process was addressing the metabolic liability of the hydroxyamidine group, which was found to undergo phase two glucuronidation in vivo.[1] Structure-activity relationship (SAR) studies focused on modifying the molecule to reduce this rate of glucuronidation while maintaining cellular potency.[2] The introduction of a sulfamide moiety was a key discovery, leading to INCB024360 (this compound), which demonstrated a favorable balance of high potency and improved metabolic stability, with good oral bioavailability across multiple species.[1]

Mechanism of Action: The IDO1 Pathway

IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine.[3] In the tumor microenvironment, IDO1 expression is often upregulated, leading to two primary immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan in the local environment causes amino acid starvation for effector T cells, leading to cell cycle arrest and anergy.[3][4]

-

Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines (Kyn), actively suppresses the function of effector T cells and natural killer (NK) cells.[5][6] Kynurenines also promote the differentiation and activation of regulatory T cells (Tregs), further contributing to an immunosuppressive milieu that allows tumors to evade immune destruction.[4][6]

This compound is an orally active, reversible, and competitive inhibitor of IDO1.[6][7] It selectively blocks the enzymatic activity of IDO1, with minimal to no activity against related enzymes such as IDO2 or tryptophan-2,3-dioxygenase (TDO).[4][7] By inhibiting IDO1, this compound is designed to reverse the immunosuppressive effects within the tumor microenvironment, thereby restoring and enhancing the anti-tumor immune response.[5]

Preclinical Pharmacology

This compound's preclinical development involved a comprehensive suite of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of IDO1 in both enzymatic and cell-based assays. It showed high selectivity for IDO1 over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).[6]

| Assay Type | Target | Species | IC50 (nM) |

| Enzymatic Assay | IDO1 | Human | 71.8 |

| Cell-Based Assay (HeLa) | IDO1 | Human | ~10 |

| Cell-Based Assay (SKOV-3) | IDO1 | Human | 15.3 - 17.63 |

| Cell-Based Assay (HEK293/MSR) | IDO1 | Mouse | 52.4 |

| Selectivity | IDO2, TDO | Human | >1000-fold selectivity vs. IDO1 |

In Vitro Immunomodulatory Effects

In co-culture systems of human allogeneic lymphocytes with dendritic cells or tumor cells, this compound was shown to reverse IDO1-mediated T-cell suppression. Its key immunomodulatory effects included:

-

Enhanced IFN-gamma production.[6]

-

Reduced conversion of naïve T cells to regulatory T-like cells.[6]

-

Expansion of CD86high dendritic cells.[6]

In Vivo Pharmacodynamics and Anti-Tumor Efficacy

In vivo studies in mice confirmed that this compound could effectively inhibit IDO1 and suppress tumor growth.

| Animal Model | Tumor Type | This compound Dose | Key Findings |

| Balb/c Mice | CT26 Colon Carcinoma | 100 mg/kg (oral, BID) | Suppressed kynurenine levels in plasma, tumor, and lymph nodes; inhibited tumor growth.[2] |

| C57BL/6 Mice | B16 Melanoma | 75 mg/kg (BID) | Dose-dependent inhibition of tumor growth.[8] |

| Immunocompetent vs. Immunodeficient Mice | Various | Not specified | Suppressed tumor growth in immunocompetent mice, but not in immunodeficient mice, confirming an immune-mediated mechanism of action.[6] |

Preclinical 28-day IND-enabling toxicology studies in mice and dogs showed that this compound was well-tolerated, with a maximum tolerated dose (MTD) not being established at doses up to 2000 mg/kg/day in mice and 500 mg/kg/day in dogs.[1]

Key Experimental Protocols

IDO1 Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.

-

Enzyme Preparation: Recombinant human IDO1 with an N-terminal His tag is expressed in E. coli and purified to homogeneity.

-

Reaction Mixture: The assay is performed at room temperature in a 50 mM potassium phosphate buffer (pH 6.5). The reaction mixture contains 20 nM of the purified IDO1 enzyme, 2 mM D-Tryptophan (substrate), 20 mM ascorbate (reducing agent), 3.5 µM methylene blue, and 0.2 mg/mL catalase.

-

Inhibitor Addition: Test compounds (e.g., this compound) are added at various concentrations.

-

Measurement: IDO1 catalyzes the oxidative cleavage of tryptophan to N'-formylkynurenine. The initial reaction rate is determined by continuously measuring the increase in absorbance at 321 nm, which corresponds to the formation of N'-formylkynurenine.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Cell-Based IDO1 Kynurenine Production Assay

This assay quantifies the ability of a compound to inhibit IDO1 activity within a cellular context.

-

Cell Culture: Human tumor cells that endogenously express IDO1 (e.g., HeLa or SKOV-3) are seeded in 96-well plates.

-

IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).

-

Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound), and the cells are incubated for an additional 24-72 hours.

-

Kynurenine Measurement: After incubation, the cell culture supernatant is collected. The concentration of kynurenine in the supernatant is measured, typically using a colorimetric assay based on the Ehrlich reaction or by LC-MS.

-

Data Analysis: The percentage of inhibition of kynurenine production is calculated relative to vehicle-treated controls, and IC50 values are determined.

References

- 1. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

Epacadostat (INCB024360) mechanism of action in cancer

An In-depth Technical Guide to the Mechanism of Action of Epacadostat (INCB024360) in Cancer

Introduction

This compound (also known as INCB024360) is an investigational, first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 has been identified as a critical immune checkpoint molecule that plays a significant role in tumor immune evasion.[4][5][6] Overexpressed in a variety of human cancers, IDO1 is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][5][7][8][9][10] This enzymatic activity within the tumor microenvironment leads to a state of localized immunosuppression, allowing cancer cells to escape destruction by the host immune system.[2][6][8] this compound was developed to inhibit this activity, thereby restoring anti-tumor immune responses.[5][6]

Core Mechanism of Action: Inhibition of the Kynurenine Pathway

The primary mechanism of action of this compound is the potent and selective, competitive, and reversible inhibition of the IDO1 enzyme.[11] By binding to IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[8][12]

This inhibition has two major consequences within the tumor microenvironment:

-

Reversal of Tryptophan Depletion: Cancer cells and antigen-presenting cells (APCs) expressing IDO1 deplete the local environment of tryptophan. This "starvation" state arrests T-cells in the G1 phase of the cell cycle, leading to anergy (unresponsiveness) and apoptosis, thereby suppressing their anti-tumor activity.[13][14] this compound's inhibition of IDO1 prevents this tryptophan depletion, restoring the necessary levels for robust T-cell proliferation and function.[15]

-

Reduction of Immunosuppressive Metabolites: The breakdown of tryptophan by IDO1 produces a cascade of metabolites, collectively known as kynurenines.[4][6] Kynurenine itself is a potent immunosuppressive molecule that inhibits the activity of effector T-cells and Natural Killer (NK) cells while promoting the generation and activation of regulatory T-cells (Tregs).[2][13][14] By blocking the initial step of the pathway, this compound significantly reduces the concentration of these immunosuppressive metabolites, lifting the "brake" on the anti-tumor immune response.[3]

The net effect of this compound's action is a shift in the tumor microenvironment from an immunosuppressive state to one that supports a productive anti-tumor immune response.[16] This includes enhanced proliferation and activation of effector T-cells and NK cells, increased production of pro-inflammatory cytokines like IFN-γ, and reduced expansion of Tregs.[3][11][12][16]

Signaling Pathway: IDO1-Mediated Immune Suppression and this compound Intervention

The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment and how this compound intervenes.

Caption: IDO1 pathway showing tryptophan catabolism, subsequent immune suppression, and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

This compound is a highly potent and selective inhibitor of IDO1, demonstrating minimal activity against the related enzymes IDO2 and tryptophan-2,3-dioxygenase (TDO).[3][11][12][15] This selectivity is crucial for minimizing off-target effects.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (Enzymatic Assay) | 71.8 nM | Human Recombinant IDO1 | [11][17] |

| IC₅₀ (Cell-based Assay) | ~10 nM | Human Cells | [3][12][17] |

| IC₅₀ (Cell-based Assay) | 52.4 - 88 nM | Mouse Cells | [4][17] |

| Selectivity | >1000-fold | vs. IDO2 and TDO | [11] |

Experimental Protocols & Methodologies

The mechanism of this compound has been elucidated through a series of in vitro and in vivo experiments. Below are generalized protocols for key assays.

A. IDO1 Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on purified IDO1 enzyme activity.

-

Methodology:

-

Recombinant human IDO1 enzyme (e.g., 20 nM) is prepared in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5).[12]

-

The reaction mixture includes necessary cofactors: L-tryptophan (substrate, e.g., 2 mM), methylene blue (e.g., 3.5 µM), and ascorbate (e.g., 20 mM).[12] Catalase is often added to remove hydrogen peroxide.[12]

-

This compound is added at various concentrations to different reaction wells.

-

The reaction is initiated and incubated at room temperature.

-

The enzymatic reaction converts tryptophan to N'-formylkynurenine. The rate of this product formation is measured continuously by monitoring the increase in absorbance at 321 nm using a spectrophotometer.[12]

-

The IC₅₀ value is calculated by plotting the enzyme inhibition against the concentration of this compound.

-

B. Cell-Based IDO1 Functional Assay

-

Objective: To measure the ability of this compound to inhibit IDO1 activity in a cellular context.

-

Methodology:

-

A human cell line that expresses IDO1, such as the cervical cancer cell line HeLa or a stably transfected cell line like P1.IDO1, is used.[4][12]

-

IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[12][15]

-

Cells are then treated with varying concentrations of this compound for a defined period (e.g., 48-72 hours).[4][15]

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of tryptophan and its metabolite kynurenine in the supernatant are quantified using High-Performance Liquid Chromatography (HPLC).[15]

-

The inhibitory effect is determined by the reduction in kynurenine levels and the kynurenine-to-tryptophan ratio compared to untreated controls. The cellular IC₅₀ is then calculated.

-

C. T-Cell Proliferation and Activation Assay (Mixed Lymphocyte Reaction)

-

Objective: To assess the downstream immunological consequences of IDO1 inhibition by this compound.

-

Methodology:

-

A co-culture system is established using human allogeneic lymphocytes and IDO1-expressing cells, such as mature dendritic cells (DCs) or tumor cells.[3]

-

The IDO1-expressing cells create an immunosuppressive environment.

-

This compound is added to the co-culture at various concentrations.

-

The culture is incubated for several days.

-

The effects on immune cells are measured through various readouts:

-

T-cell Proliferation: Assessed by assays like ³H-thymidine incorporation or CFSE dilution via flow cytometry.

-

Cytokine Production: Levels of IFN-γ, TNFα, and other cytokines in the supernatant are measured by ELISA or multiplex bead array.[15]

-

Regulatory T-cell Conversion: The percentage of CD4⁺FoxP3⁺ Tregs is quantified by flow cytometry.[3]

-

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a potential IDO1 inhibitor like this compound.

Caption: A generalized experimental workflow for the preclinical evaluation of an IDO1 inhibitor.

Clinical Context and Combination Therapy

As a single agent, this compound showed limited objective anti-tumor responses.[11] Its therapeutic potential was primarily investigated in combination with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, based on strong preclinical data suggesting synergy.[16][18] Early phase clinical trials showed promising results.

| Trial (Combination) | Cancer Type | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| ECHO-202 (Pembrolizumab) | Melanoma | 22 | 55% | - | [16] |

| ECHO-204 (Nivolumab) | Melanoma (treatment-naïve) | 40 | 63% | 88% | [1] |

| ECHO-204 (Nivolumab) | SCCHN (pre-treated) | 31 | 23% | 61% | [1] |

| NCT01604889 (Ipilimumab) | Melanoma (immuno-naïve) | 39 | 26% | - | [18] |

Despite these encouraging early results, the pivotal Phase III ECHO-301 trial, which tested this compound in combination with pembrolizumab in patients with unresectable or metastatic melanoma, failed to meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[11] This outcome led to the discontinuation of many other late-stage trials involving this compound.[11] Research is ongoing to understand the reasons for this failure, with potential factors including insufficient target inhibition in the tumor, patient selection, and the complex interplay of alternative metabolic pathways.[10][19]

Non-Enzymatic Signaling Function of IDO1

Recent research has uncovered that IDO1 possesses non-enzymatic functions that are independent of its tryptophan-catabolizing activity.[20] In its apo-form (without the heme cofactor), IDO1 can act as a signaling scaffold, interacting with proteins like SHP phosphatases.[4][6] This signaling cascade can promote a pro-tumorigenic and immunosuppressive phenotype.[20]

Paradoxically, some studies suggest that while this compound effectively blocks the enzymatic function of IDO1, it may stabilize the apo-IDO1 protein.[20][21] This stabilization could potentially enhance the non-catalytic, pro-tumorigenic signaling of IDO1, offering a possible explanation for the disappointing clinical trial results.[4][6][20]

Caption: Dual functions of IDO1 and the potential paradoxical effects of this compound on its non-enzymatic signaling role.

Conclusion

This compound is a potent and highly selective inhibitor of the IDO1 enzyme. Its core mechanism of action is the disruption of the kynurenine pathway of tryptophan metabolism, which reverses a key mechanism of tumor-induced immune suppression. By preventing tryptophan depletion and the production of immunosuppressive kynurenines, this compound restores the function of anti-tumor immune cells, including effector T-cells and NK cells. While it showed significant promise in early-phase clinical trials when combined with checkpoint inhibitors, its failure in a pivotal Phase III study has highlighted the complexities of targeting this pathway. Emerging research into the non-enzymatic signaling functions of IDO1 and potential compensatory metabolic pathways may provide critical insights for the future development of IDO1-targeting therapies in oncology.

References

- 1. Bristol Myers Squibb - Clinical Trial Data for Combination of this compound and Opdivo® (nivolumab) Demonstrate Durable Clinical Responses in Patients with Melanoma and Head and Neck Cancer [news.bms.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 4. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is There a Clinical Future for IDO1 Inhibitors After the Failure of this compound in Melanoma? | Annual Reviews [annualreviews.org]

- 6. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]

- 7. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 12. selleckchem.com [selleckchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]

- 21. researchgate.net [researchgate.net]

The Role of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Tumor Immune Evasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator that facilitates tumor escape from host immunity. By catabolizing the essential amino acid tryptophan into kynurenine and its derivatives, IDO1 orchestrates a profoundly immunosuppressive tumor microenvironment (TME). This guide provides a comprehensive technical overview of the mechanisms of IDO1-mediated immune evasion, detailed experimental protocols to investigate its function, and a summary of quantitative data to support its role as a therapeutic target.

Core Mechanisms of IDO1-Mediated Immune Evasion

IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan degradation along the kynurenine pathway.[1] Its expression is often upregulated in tumor cells and antigen-presenting cells (APCs) within the TME in response to pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[2][3] IDO1-mediated immune suppression is primarily achieved through two key mechanisms: tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.

Tryptophan Depletion and T-Cell Arrest

The depletion of tryptophan in the local TME creates a state of amino acid stress for proliferating immune cells, particularly effector T cells, which are highly dependent on this essential amino acid.[4] This starvation leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[5] This signaling cascade results in the inhibition of protein synthesis and cell cycle arrest at the G1 phase, leading to T-cell anergy and apoptosis.[4]

Kynurenine Metabolites and Immune Modulation

The accumulation of kynurenine and its downstream metabolites, such as 3-hydroxyanthranilic acid (3-HAA) and quinolinic acid, actively suppresses the immune response.[6][7] Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor expressed on various immune cells.[8] AHR activation in T cells promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) while inhibiting the function of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[8][9] Furthermore, kynurenine can directly induce apoptosis in effector T cells.[10]

Key Signaling Pathways

The immunosuppressive effects of IDO1 are mediated through a complex network of signaling pathways that impact various immune cell populations.

IDO1-Kynurenine-AHR Signaling Pathway

Caption: IDO1 metabolizes tryptophan to kynurenine, which activates the AHR signaling pathway in immune cells.

Tryptophan Depletion and GCN2 Kinase Pathway

Caption: Tryptophan depletion activates the GCN2 kinase pathway in T cells, leading to cell cycle arrest.

Quantitative Data on IDO1 in Cancer

Prognostic Significance of IDO1 Expression in Solid Tumors

High IDO1 expression is frequently associated with poor prognosis in various solid tumors.

| Tumor Type | Number of Patients | Hazard Ratio (HR) for Overall Survival (95% CI) | Reference |

| Solid Tumors (Meta-analysis) | 1926 | 1.60 (1.22–2.11) | [11] |

| Solid Tumors (Meta-analysis) | 2706 | 2.03 (1.56-2.63) | [12] |

In Vitro Efficacy of IDO1 Inhibitors

The inhibitory potential of small molecule inhibitors against IDO1 is a critical parameter in drug development.

| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |

| Epacadostat | Kynurenine Production | SKOV-3 | ~15.3 | [13] |

| BMS-986205 | Kynurenine Production | SKOV-3 | ~9.5 | [13] |

| This compound | T-cell Activation Rescue | SKOV-3 / Jurkat co-culture | ~18 | [13] |

| BMS-986205 | T-cell Activation Rescue | SKOV-3 / Jurkat co-culture | ~8 | [13] |

| NTRC 3883-0 | Biochemical | Recombinant hIDO1 | 123 | [4] |

| NTRC 3883-0 | Cellular (Kynurenine) | A375 | 182 | [4] |

Impact of IDO1 Knockout on Tumor Growth in Mouse Models

Genetic deletion of IDO1 has been shown to impact tumor growth, although the effects can be model-dependent.

| Mouse Model | Tumor Cell Line | Effect of IDO1 Knockout on Tumor Growth | Reference |

| BALB/c | 4T1 (Breast Cancer) | Slower tumor growth | [14] |

| C57BL/6 | AOM/DSS-induced Colon Cancer | Reduced tumor burden | [10] |

| Rag1-/- | AOM/DSS-induced Colon Cancer | Reduced tumor burden | [10] |

| C57BL/6 | MEERL (Head and Neck Cancer) | More rapid tumor growth | [15] |

Experimental Protocols

Measurement of IDO1 Enzymatic Activity

This protocol describes a cell-free, absorbance-based assay to determine IDO1 enzyme activity.[2]

Workflow Diagram:

Caption: Workflow for the absorbance-based IDO1 enzymatic activity assay.

Methodology:

-

Reaction Mixture Preparation: In a microplate well, combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.

-

Enzyme Addition: Add the source of IDO1 (e.g., purified recombinant protein or cell extract) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 to 60 minutes.

-

Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).

-

Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Quantification: Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.

Quantification of Tryptophan and Kynurenine by HPLC

This protocol outlines the simultaneous measurement of tryptophan and kynurenine in biological samples using High-Performance Liquid Chromatography (HPLC).[6][16]

Workflow Diagram:

Caption: General workflow for tryptophan and kynurenine quantification by HPLC.

Methodology:

-

Sample Preparation: For serum or plasma samples, precipitate proteins by adding trichloroacetic acid. For cell culture supernatants, centrifugation may be sufficient to remove cellular debris.

-

Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use an isocratic mobile phase, for example, 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile, at a flow rate of 0.8 ml/min.[16]

-

Detection: Detect kynurenine by UV absorbance at 360 nm and tryptophan by its natural fluorescence (excitation at 285 nm, emission at 365 nm) or UV absorbance at 286 nm.[6][16]

-

Quantification: Calculate the concentrations of tryptophan and kynurenine by comparing the peak areas of the samples to those of known standards.

Immunohistochemical Staining of IDO1 in Tumor Tissue

This protocol provides a method for visualizing IDO1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[9][17]

Methodology:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions.

-

Antigen Retrieval: Perform antigen retrieval using an enzymatic method (e.g., protease 1 for 4 minutes) or heat-induced epitope retrieval (e.g., citrate buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for IDO1 (e.g., mouse anti-IDO1, clone 10.1 or rabbit anti-IDO1) at an optimized dilution (e.g., 1:50) for 60 minutes at room temperature or overnight at 4°C.

-

Secondary Antibody and Detection: Apply an appropriate HRP-conjugated secondary antibody, followed by a chromogen such as diaminobenzidine (DAB).

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Scoring: Score the slides based on the intensity of cytoplasmic staining and the percentage of positive tumor cells.

Quantification of Regulatory T Cells by Flow Cytometry

This protocol describes the identification and quantification of Tregs (CD4+FoxP3+) in single-cell suspensions from tumor tissue.[3][18]

Methodology:

-

Single-Cell Suspension Preparation: Dissociate tumor tissue into a single-cell suspension using enzymatic digestion and mechanical disruption.

-

Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against surface markers, including CD45 (to identify immune cells), CD3 (to identify T cells), and CD4.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set.

-

Intracellular Staining: Stain the cells with a fluorochrome-conjugated antibody against the intracellular transcription factor FoxP3.

-

Flow Cytometric Analysis: Acquire the stained cells on a flow cytometer. Gate on live, single, CD45+, CD3+, and CD4+ cells, and then quantify the percentage of FoxP3+ cells within the CD4+ T-cell population.

Conclusion

IDO1 is a pivotal enzyme in the establishment of an immunosuppressive tumor microenvironment, making it a compelling target for cancer immunotherapy. The multifaceted mechanisms of tryptophan depletion and kynurenine-mediated immune modulation underscore its central role in tumor immune evasion. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the biology of IDO1 and to develop and evaluate novel therapeutic strategies targeting this critical immune checkpoint. While early clinical trials of IDO1 inhibitors in combination with other immunotherapies have yielded mixed results, a deeper understanding of the complex interplay between IDO1, the TME, and host immunity will be crucial for unlocking the full therapeutic potential of targeting this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisionformedicine.com [precisionformedicine.com]

- 4. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry-based isolation of tumor-associated regulatory T cells and assessment of their suppressive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. stemcell.com [stemcell.com]

- 9. Analysis of indoleamine 2-3 dioxygenase (IDO1) expression in breast cancer tissue by immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IDO1 Metabolites Activate β-catenin Signaling to Promote Cancer Cell Proliferation and Colon Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prognostic role of indoleamine 2,3-dioxygenase 1 expression in solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunological and Nonimmunological Effects of Indoleamine 2,3-Dioxygenase on Breast Tumor Growth and Spontaneous Metastasis Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. blog.td2inc.com [blog.td2inc.com]

Tryptophan Metabolism and the Kynurenine Pathway in Oncology: An In-depth Technical Guide

Executive Summary

The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a critical metabolic process that has garnered significant attention in the field of oncology. This pathway, primarily initiated by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), leads to the production of several bioactive metabolites, collectively known as kynurenines. In the context of cancer, the upregulation of this pathway within the tumor microenvironment serves as a potent mechanism of immune evasion, suppressing the anti-tumor activity of effector T cells and promoting an immunosuppressive milieu. Furthermore, kynurenine and its downstream metabolites can exert direct effects on cancer cells, influencing their proliferation, survival, and metastatic potential. This technical guide provides a comprehensive overview of the tryptophan-kynurenine axis in oncology, presenting quantitative data on enzyme expression and metabolite concentrations, detailed experimental protocols for their analysis, and visual representations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working to understand and therapeutically target this crucial pathway in cancer.

Introduction to Tryptophan Metabolism and the Kynurenine Pathway

Overview of Tryptophan Metabolism

Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through the diet. It serves as a building block for protein synthesis and as a precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin. However, the vast majority of free tryptophan, over 95%, is catabolized through the kynurenine pathway[1][2][3].

The Kynurenine Pathway: Key Enzymes and Metabolites

The kynurenine pathway is a complex metabolic cascade involving several enzymatic steps. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either IDO1 or TDO2[4][5]. N-formylkynurenine is then rapidly converted to L-kynurenine by formamidases.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): An extrahepatic enzyme, the expression of which is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ)[1][6]. IDO1 is expressed in a variety of immune cells, including dendritic cells and macrophages, as well as in many cancer cells[1][4].

-

Tryptophan 2,3-dioxygenase (TDO2): Primarily expressed in the liver, where it regulates systemic tryptophan levels[4][5]. However, its expression has also been documented in several types of tumors[5][7].

-

Kynurenine (Kyn): The central metabolite of the pathway. It can be further metabolized down two main branches.

-

Kynurenine Monooxygenase (KMO): This enzyme converts kynurenine to 3-hydroxykynurenine, which can then be converted to the neurotoxic quinolinic acid[5][8].

-

Kynurenine Aminotransferases (KATs): These enzymes convert kynurenine to kynurenic acid, a metabolite with neuroprotective properties[1].

The balance between these branches and the accumulation of specific metabolites have profound implications for immune regulation and cancer progression.

Role of the Kynurenine Pathway in Oncology

Immune Evasion in the Tumor Microenvironment

One of the most well-characterized roles of the kynurenine pathway in cancer is its contribution to an immunosuppressive tumor microenvironment[4][9]. This is achieved through two primary mechanisms:

-

Tryptophan Depletion: The increased activity of IDO1 and/or TDO2 in the tumor microenvironment leads to the depletion of local tryptophan concentrations. T cells, particularly effector T cells, are highly sensitive to tryptophan availability, and its scarcity leads to cell cycle arrest and anergy[9].

-

Accumulation of Immunosuppressive Metabolites: The accumulation of kynurenine and other downstream metabolites actively suppresses T cell function. Kynurenine acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that, upon activation in T cells, promotes their differentiation into regulatory T cells (Tregs) and induces T cell exhaustion[10][11][12]. This leads to a dampening of the anti-tumor immune response.

Direct Effects on Cancer Cell Proliferation and Survival

Beyond its immunomodulatory roles, the kynurenine pathway can also directly impact cancer cells. Kynurenine, through AhR activation, can promote cancer cell proliferation, survival, and metastasis[9][13]. The production of NAD+ from downstream kynurenine metabolism can also provide cancer cells with a metabolic advantage[13].

Quantitative Analysis of Kynurenine Pathway Components in Cancer

Expression of IDO1 and TDO2 in Human Cancers

The expression levels of IDO1 and TDO2 are frequently elevated in a wide range of human malignancies and often correlate with poor prognosis[1][5][7].

| Cancer Type | IDO1 Expression | TDO2 Expression | References |

| Melanoma | High | Moderate | [7][14] |

| Non-Small Cell Lung Cancer | High | Moderate | [15][16][17] |

| Breast Cancer | Moderate | High | [18] |

| Glioblastoma | Low | High | [5] |

| Colorectal Cancer | Moderate | High | [5][19] |

| Ovarian Cancer | High | Low | [20] |

| Hepatocellular Carcinoma | High | High | [1][5] |

| Esophageal Squamous Cell Carcinoma | High | High | [1][18] |

Table 1: Summary of IDO1 and TDO2 expression in various human cancers. Expression levels are generalized from multiple sources.

Kynurenine Pathway Metabolite Levels in Cancer Patients

Consistent with the upregulation of IDO1 and TDO2, cancer patients often exhibit systemic changes in kynurenine pathway metabolites, most notably an increased kynurenine to tryptophan (Kyn/Trp) ratio, which serves as a surrogate marker for IDO1/TDO2 activity[1][16][17].

| Metabolite/Ratio | Change in Cancer Patients vs. Healthy Controls | Associated Cancer Types | References |

| Tryptophan | Decreased | Breast Cancer, Lung Cancer, Melanoma | [14][21] |

| Kynurenine | Increased | Breast Cancer, Lung Cancer | [16][21] |

| Kyn/Trp Ratio | Increased | Breast Cancer, Lung Cancer, Melanoma, Bladder Cancer | [16][17][21] |

| Quinolinic Acid | Increased | Breast Cancer | [21] |

| Kynurenic Acid/Kynurenine Ratio | No significant difference | Breast Cancer | [21] |

Table 2: Alterations in kynurenine pathway metabolite levels in cancer patients compared to healthy controls.

Therapeutic Targeting of the Kynurenine Pathway

The critical role of the kynurenine pathway in tumor immune evasion has made it an attractive target for cancer therapy.

IDO1 Inhibitors in Clinical Development

A number of small molecule inhibitors of IDO1 have been developed and evaluated in clinical trials, both as monotherapies and in combination with other immunotherapies, such as immune checkpoint inhibitors.

| Inhibitor | Target | Selected Clinical Trial (Identifier) | Indication | Status/Key Findings | References |

| Epacadostat (INCB024360) | IDO1 | ECHO-301/KEYNOTE-252 (NCT02752074) | Unresectable or Metastatic Melanoma | Phase III trial in combination with pembrolizumab did not meet primary endpoint of improving progression-free survival. | [22] |

| Indoximod | IDO1/IDO2 | NCT01792050 | Metastatic Breast Cancer | Phase II trial in combination with docetaxel. | [23] |

| Navoximod (GDC-0919) | IDO1 | NCT02471846 | Advanced Solid Tumors | Phase I trial as monotherapy and in combination with atezolizumab. | [20] |

Table 3: Summary of selected clinical trials of IDO1 inhibitors in oncology.

The failure of the pivotal ECHO-301 trial has led to a re-evaluation of targeting IDO1 alone and has spurred interest in alternative strategies, such as the dual inhibition of IDO1 and TDO2.

Preclinical Data on Dual IDO1/TDO2 Inhibitors

The rationale for dual inhibition stems from the potential for TDO2 to compensate for the inhibition of IDO1, thereby maintaining an immunosuppressive tumor microenvironment.

| Inhibitor | IC50 IDO1 | IC50 TDO2 | Key Preclinical Findings | References |

| AT-0174 | 0.17 µM | 0.25 µM | Suppressed tumor growth to a greater degree than IDO1 inhibition alone in a platinum-resistant NSCLC model. Enhanced anti-tumor immunity. | [15] |

| M4112 | Potent | Potent | Significantly decreased the kynurenine:tryptophan ratio in liver and tumor in mice. | [24] |

Table 4: Preclinical data for selected dual IDO1/TDO2 inhibitors.

Key Experimental Protocols

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites in biological samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or serum, add an internal standard solution containing deuterated analogues of the analytes (e.g., Tryptophan-d5, Kynurenine-d4).

-

Precipitate proteins by adding 20 µL of trifluoroacetic acid (TFA).

-

Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC Separation:

-

Inject 5 µL of the supernatant onto a C18 reversed-phase analytical column.

-

Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile/methanol.

-

A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

-

-

MS/MS Detection:

-

Perform mass spectrometric analysis using an electrospray ionization (ESI) source in positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

-

Measurement of IDO1 Enzymatic Activity

Principle: This spectrophotometric assay measures the production of kynurenine from tryptophan by IDO1. The kynurenine is then chemically converted to a colored product that can be quantified by absorbance.

Methodology:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add purified recombinant IDO1 protein or cell/tissue lysate.

-

Add test compounds (inhibitors) at various concentrations.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM[2].

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes[2].

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to remove precipitated protein.

-

Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.

-

-

Measurement:

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate IDO1 activity based on a kynurenine standard curve.

-

In Vivo Assessment of Immune Response to Kynurenine Pathway Inhibitors

Principle: This protocol outlines a general workflow for evaluating the in vivo efficacy of kynurenine pathway inhibitors in a syngeneic mouse tumor model.

Methodology:

-

Tumor Implantation:

-

Inject a murine cancer cell line (e.g., LLC for lung cancer, B16-F10 for melanoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

-

Treatment:

-

Randomize mice into treatment groups (e.g., vehicle control, IDO1 inhibitor, dual IDO1/TDO2 inhibitor, combination with anti-PD-1).

-

Administer treatments according to the desired schedule (e.g., daily oral gavage for small molecule inhibitors, intraperitoneal injection for antibodies).

-

-

Tumor Growth Monitoring:

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

-

-

Immunophenotyping:

-

At the end of the study, harvest tumors and spleens.

-

Prepare single-cell suspensions.

-

Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T cells; CD11b, Gr-1 for myeloid-derived suppressor cells).

-

Analyze immune cell populations by flow cytometry.

-

-

Metabolite Analysis:

-

Collect plasma and tumor tissue for analysis of tryptophan and kynurenine levels by LC-MS/MS to confirm target engagement.

-

Signaling Pathways and Experimental Workflows

Caption: The Kynurenine Pathway in the Tumor Microenvironment.

Caption: Experimental Workflow for IDO1 Inhibitor Evaluation.

Conclusion and Future Directions

The tryptophan-kynurenine pathway represents a significant axis of immunosuppression in the tumor microenvironment and a compelling target for cancer therapy. While early clinical trials of IDO1 inhibitors have yielded disappointing results, the field is actively exploring novel strategies, including the development of dual IDO1/TDO2 inhibitors and the identification of predictive biomarkers to select patients most likely to respond to these therapies. A deeper understanding of the complex interplay between tryptophan metabolism, the immune system, and the tumor will be crucial for the successful clinical translation of kynurenine pathway-targeted therapies. Future research should focus on elucidating the context-dependent roles of different kynurenine pathway enzymes and metabolites, optimizing combination therapies, and developing robust assays to monitor pathway activity and predict therapeutic response.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. aurorabiolabs.com [aurorabiolabs.com]

- 6. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer: A meta-analysis and bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Separation and Detection of Nine Kynurenine Pathway Metabolites by Reversed-Phase Liquid Chromatography-Mass Spectrometry: Quantitation of Inflammation in Human Cerebrospinal Fluid and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]

- 12. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exhaustion of CD4+ T-cells mediated by the Kynurenine Pathway in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive Analysis of the Expressionand Prognosis for TDO2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kynurenine: an oncometabolite in colon cancer [cell-stress.com]

- 19. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Resistance Exercise Reduces Kynurenine Pathway Metabolites in Breast Cancer Patients Undergoing Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. jitc.bmj.com [jitc.bmj.com]

- 24. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Epacadostat in Solid Tumors: A Technical Guide

Epacadostat (INCB024360) is a first-in-class, potent, and highly selective oral inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key immunomodulatory enzyme that plays a crucial role in tumor immune evasion across a variety of solid tumors.[2][4] This technical guide summarizes the core preclinical evidence for this compound, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used to generate these data.

Mechanism of Action: IDO1 Inhibition

IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[4][5][6] In the tumor microenvironment (TME), IDO1 expression is often upregulated, leading to two primary immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells and Natural Killer (NK) cells, which require this amino acid for their activity.[5][7]

-

Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes immune suppression. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that drives the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs) and promotes the expansion of myeloid-derived suppressor cells (MDSCs).[7][8][9][10] These immunosuppressive cell types further dampen the anti-tumor immune response.[5][10]

This compound competitively and reversibly binds to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[11] This action is intended to restore local tryptophan levels and reduce immunosuppressive kynurenine concentrations, thereby reactivating anti-tumor immunity by enhancing the function of effector T and NK cells and reducing the number and activity of Tregs and MDSCs.[2][6][12]

Recent studies suggest that this compound may also have functions independent of its catalytic inhibition, such as stabilizing the apo-form of the IDO1 protein, which could influence intracellular signaling pathways.[13][14]

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of IDO1 in a range of preclinical assays.

| Assay Type | Target | IC50 Value | Selectivity | Reference |

| Enzymatic Assay | Human IDO1 | 71.8 nM | >1000-fold vs. IDO2/TDO | [12][15] |

| Cell-Based Assay | Human IDO1 | ~10 nM | High | [1][12][15] |

| Cell-Based Assay | Mouse IDO1 | 52.4 nM | N/A | [1] |

| IC50: Half-maximal inhibitory concentration; TDO: Tryptophan 2,3-dioxygenase. |

| Animal Model | Tumor Type | This compound Dose | Key Findings | Reference |

| Naïve C57BL/6 Mice | N/A | 50 mg/kg (oral) | >50% suppression of plasma kynurenine for at least 8 hours. | [1] |

| Balb/c Mice | CT26 Colon Carcinoma | 100 mg/kg (oral, BID) | Suppressed kynurenine in plasma, tumors, and lymph nodes. | [1] |

| Immunocompetent Mice | Various | Not specified | Suppressed tumor growth. | [12] |

| Immunodeficient Mice | Various | Not specified | No effect on tumor growth, despite kynurenine suppression. | [12] |

| Murine Melanoma Model | Melanoma | Not specified | Combination with anti-PD-L1 showed enhanced tumor suppression. | [16] |

| BID: Twice daily. |

Key Experimental Protocols

The preclinical evaluation of this compound involved standard in vitro and in vivo methodologies to establish its mechanism, potency, and efficacy.

-

Objective: To determine the direct inhibitory activity of this compound on the IDO1 enzyme.

-

Methodology:

-

Recombinant human IDO1 enzyme is incubated in a reaction buffer containing L-tryptophan as a substrate.

-

Serial dilutions of this compound (or vehicle control) are added to the reaction wells.

-

The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the concentration of the product, kynurenine, is measured, typically using a colorimetric assay or by HPLC.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

-

Objective: To measure the potency of this compound in a cellular context.

-

Methodology:

-

Human cells engineered to overexpress IDO1 (e.g., HEK293/MSR) or tumor cells known to express IDO1 (e.g., SK-HEP1) are cultured.[1][17]

-

IDO1 expression is often induced by stimulating the cells with interferon-gamma (IFN-γ).[11]

-

Cells are treated with various concentrations of this compound.

-

The culture medium is collected after a set incubation period.

-

Kynurenine concentration in the supernatant is quantified to determine the level of IDO1 inhibition.

-

The cellular IC50 is then calculated.

-

-

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination, in an immunocompetent host.

-

Methodology:

-

Tumor Implantation: A specific number of tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) are subcutaneously injected into immunocompetent mice (e.g., Balb/c or C57BL/6).[1][18]

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, combination). This compound is typically administered orally on a daily or twice-daily schedule.[1]

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Blood, tumors, and lymph nodes may be collected for pharmacodynamic analysis (measuring tryptophan and kynurenine levels) and immune cell profiling (e.g., via flow cytometry or immunohistochemistry).

-

Summary of Preclinical Findings

Preclinical data consistently demonstrate that this compound is a potent and selective inhibitor of the IDO1 enzyme.

-

Biochemical and Cellular Activity: this compound effectively blocks IDO1 enzymatic activity at low nanomolar concentrations in both isolated enzyme and cellular assays.[1][12][15]

-

In Vivo Pharmacodynamics: Oral administration of this compound leads to a significant and sustained reduction in kynurenine levels in plasma and within the tumor microenvironment.[1]

-

Immune-Mediated Efficacy: The anti-tumor activity of this compound is dependent on a functional immune system, as its effects are observed in immunocompetent but not immunodeficient mice.[12] This supports the hypothesis that its primary mechanism of action is the reversal of IDO1-mediated immune suppression.

-

Combination Potential: Preclinical studies have shown synergistic or enhanced anti-tumor activity when this compound is combined with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1).[16][19] This provided a strong rationale for the clinical investigation of these combinations.[19]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kynurenine Pathway Can Inhibit Immune Cell Functions | Bio-Techne [bio-techne.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]

- 11. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]

- 15. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 16. Phase 1 study of this compound in combination with atezolizumab for patients with previously treated advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting the tumor microenvironment by liposomal this compound in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dailynews.ascopubs.org [dailynews.ascopubs.org]

Epacadostat's Immunomodulatory Effects on Dendritic Cells and T-Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epacadostat (formerly INCB024360) is a first-in-class, potent, and selective oral inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immunosuppressive enzyme that modulates the anti-tumor immune response by catabolizing the essential amino acid tryptophan into kynurenine.[2][3] This process leads to the suppression of effector T-cell and natural killer (NK) cell function, the promotion of regulatory T-cell (Treg) generation, and the maturation of tolerogenic dendritic cells (DCs), thereby allowing cancer cells to evade immune surveillance.[2][4] By inhibiting IDO1, this compound aims to restore effective anti-tumor immune responses.[1][5] This technical guide provides an in-depth overview of the effects of this compound on dendritic cells and T-lymphocytes, detailing the underlying signaling pathways, experimental methodologies, and key quantitative data.

Mechanism of Action: The IDO1 Pathway

IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[3] In the tumor microenvironment, interferon-gamma (IFN-γ) is a primary inducer of IDO1 expression in both tumor cells and antigen-presenting cells like dendritic cells.[3][6] The enzymatic activity of IDO1 has two main immunosuppressive consequences:

-

Tryptophan Depletion: The depletion of tryptophan in the local microenvironment inhibits the proliferation and activation of effector T-cells, which are highly sensitive to tryptophan levels.[7]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation and activation of regulatory T-cells (Tregs) and induces an immunosuppressive phenotype in dendritic cells.[4][7]

This compound competitively and reversibly binds to the heme cofactor of the IDO1 enzyme, effectively blocking its catalytic activity.[8] This inhibition prevents the conversion of tryptophan to kynurenine, thereby reversing the immunosuppressive effects within the tumor microenvironment.[5][9]

Effects on Dendritic Cells

Dendritic cells are potent antigen-presenting cells crucial for initiating anti-tumor T-cell responses. However, IDO1 expression in DCs can render them tolerogenic, thereby impairing their ability to activate effector T-cells. This compound has been shown to modulate DC function and phenotype.

Impact on DC Maturation and Phenotype

Studies have shown that while this compound effectively inhibits IDO1 activity in human DCs, it does not significantly alter the expression of maturation markers.[9][10] In vitro experiments using human monocyte-derived DCs matured with IFN-γ and lipopolysaccharide (LPS) showed that treatment with this compound did not change the surface expression of CD80, CD83, and other maturation markers.[4] However, multicolor flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) from healthy donors treated with this compound revealed an increase in activated CD83+ conventional DCs.[9][10]

Enhancement of DC Immunogenicity

By blocking kynurenine production, this compound enhances the immunogenicity of DCs.[9][10] When peptide-pulsed DCs were treated with this compound, they were able to stimulate significantly higher levels of pro-inflammatory cytokine production (IFN-γ, TNFα, GM-CSF, and IL-8) from tumor antigen-specific T-cell lines compared to untreated DCs.[9][10] This indicates that this compound-treated DCs are more effective at priming and activating cytotoxic T-lymphocytes (CTLs).

Effects on T-Lymphocytes

The primary consequence of IDO1 inhibition by this compound is the restoration and enhancement of T-cell-mediated anti-tumor immunity.

Reversal of T-Cell Suppression

Tryptophan depletion and kynurenine accumulation in the tumor microenvironment lead to T-cell anergy and apoptosis. This compound, by restoring tryptophan levels and reducing kynurenine, directly counteracts these suppressive mechanisms, leading to increased proliferation and activation of effector T-cells.[5][11]

Enhancement of Cytotoxic T-Lymphocyte (CTL) Activity

In vitro studies have demonstrated that T-cells stimulated with this compound-treated DCs exhibit enhanced lytic activity against tumor cells on a per-cell basis.[9][10] This heightened cytotoxicity is a direct result of the improved priming and activation of CTLs by the more immunogenic DCs.

Reduction of Regulatory T-Cell (Treg) Proliferation

IDO1 activity is known to promote the proliferation and suppressive function of Tregs. This compound has been shown to significantly decrease Treg proliferation induced by IDO1-expressing DCs.[9][10] Interestingly, while the proliferation is reduced, the phenotype of the existing Tregs does not appear to be altered.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and clinical studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Kynurenine Production and T-Cell Cytokine Release

| Cell Type/Assay | This compound Concentration (µM) | Outcome Measure | Result | Reference |

| IFN-γ + LPS-matured human DCs | 1.0 | Kynurenine/Tryptophan Ratio | Significant decrease | [9],[10] |

| CEA-specific T-cell line + peptide-pulsed DCs | 0.25 | IFN-γ (pg/mL) | 215 ± 21 | [9] |

| 1.0 | IFN-γ (pg/mL) | 278 ± 15 | [9] | |

| MUC1-C-specific T-cell line + peptide-pulsed DCs | 1.0 | IFN-γ (pg/mL) | 15,300 ± 424 | [9] |

| 1.0 | GM-CSF (pg/mL) | 1,480 ± 28 | [9] | |

| 1.0 | IL-8 (pg/mL) | 2,750 ± 212 | [9] | |

| 1.0 | TNFα (pg/mL) | 1,320 ± 71 | [9] |

Table 2: Clinical Trial Data on this compound in Combination with Pembrolizumab (ECHO-202/KEYNOTE-037)

| Tumor Type | This compound Dose | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Melanoma | 100 mg BID | 40 | 55% | 70% | [2],[12] |

| NSCLC | 100 mg BID | 39 | 35% | 63% | [2],[12] |

Experimental Protocols

Dendritic Cell Maturation and Activation Assay

Objective: To assess the effect of this compound on the maturation and activation status of human dendritic cells.

Methodology:

-

DC Generation: Isolate monocytes from healthy donor PBMCs by plastic adherence or CD14+ magnetic bead selection. Culture monocytes for 5-7 days in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to generate immature DCs.

-

DC Maturation: Induce maturation of immature DCs by adding IFN-γ (50 ng/mL) and LPS (100 ng/mL) to the culture medium for 48 hours.

-

This compound Treatment: Treat a subset of the maturing DCs with varying concentrations of this compound (e.g., 0.25 µM, 1.0 µM) or vehicle control (DMSO) for the 48-hour maturation period.

-

Phenotypic Analysis: Harvest the DCs and stain with fluorescently-labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR). Analyze the expression of these markers by flow cytometry.[4]

-

Kynurenine Measurement: Collect the culture supernatants and measure the concentrations of tryptophan and kynurenine using High-Performance Liquid Chromatography (HPLC) to confirm IDO1 inhibition.[11][13]

T-Cell Activation and Proliferation Assay

Objective: To evaluate the effect of this compound-treated DCs on T-cell activation and proliferation.

Methodology:

-

DC Preparation: Generate and mature DCs as described above, with and without this compound treatment.

-

T-Cell Isolation: Isolate CD4+ or CD8+ T-cells from PBMCs of the same donor using magnetic bead separation.

-

Co-culture: Co-culture the isolated T-cells with the prepared DCs at a specific ratio (e.g., 10:1 T-cell to DC ratio) in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 beads or a specific peptide antigen).

-

Proliferation Analysis: Label the T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet) before co-culture. After 3-5 days, assess T-cell proliferation by measuring the dilution of the dye using flow cytometry.

-

Cytokine Analysis: Collect the co-culture supernatants at 24-48 hours and measure the concentration of T-cell-derived cytokines (e.g., IFN-γ, TNFα) using ELISA or a multiplex cytokine assay.

Treg Suppression Assay

Objective: To determine the impact of this compound on the suppressive function of regulatory T-cells.

Methodology:

-

Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- conventional T-cells (Tconv) from PBMCs.

-

Tconv Labeling: Label the Tconv cells with a proliferation dye.

-

Co-culture: Co-culture the labeled Tconv cells with unlabeled Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg to Tconv). Stimulate the co-cultures with anti-CD3/CD28 beads and antigen-presenting cells (APCs).

-

This compound Treatment: Add this compound or vehicle control to the co-cultures.

-

Proliferation Analysis: After 3-5 days, assess the proliferation of the Tconv cells by flow cytometry. The degree of suppression is determined by the reduction in Tconv proliferation in the presence of Tregs.[14][15]

Conclusion

This compound is a selective IDO1 inhibitor that demonstrates significant immunomodulatory effects on dendritic cells and T-lymphocytes. By blocking the conversion of tryptophan to kynurenine, this compound enhances the immunogenicity of dendritic cells, leading to improved T-cell priming and activation. This results in increased cytotoxic T-lymphocyte activity against tumor cells and a reduction in the proliferation of immunosuppressive regulatory T-cells. The preclinical and clinical data provide a strong rationale for the continued investigation of this compound, particularly in combination with other immunotherapies, to overcome tumor-induced immune suppression. The experimental protocols outlined in this guide provide a framework for further research into the nuanced effects of IDO1 inhibition on the anti-tumor immune response.

References

- 1. researchgate.net [researchgate.net]

- 2. A phase 2 study of this compound and pembrolizumab in patients with advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [en.bio-protocol.org]